Smilagenin

Description

Smilagenin is a novel non-peptide, orally bioavailable neurotrophic factor inducer that readily reverses free radical neurotoxicity produced by 1-ethyl-4- phenylpyridium (MPP+) in dopaminergic neurones and reverses the decrease of neuronal growth factors and dopamine receptors in the brain. Pre-clinical work with this compound showed it to be neuroprotective against betya-amyloid and glutamate damage which contributes to Alzheimer's disease and reverses the changes in the area of the brain involved in Parkinson’s disease. P58 is a protein synthesis stimulant acts by restoring levels of proteins that are altered in the ageing brain, reversing the loss of nerve receptors in the ageing brain and potentially allowing for the regrowth of neural connections. P58 therefore provides a totally novel mode of action with potential importance for diseases associated with ageing of the brain. P58 is one of a family of phytochemicals isolated from traditional treatments for the elderly that have previously been shown to offer significant benefit in the treatment of senile dementia.

This compound has been reported in Dioscorea collettii, Trigonella foenum-graecum, and other organisms with data available.

Structure

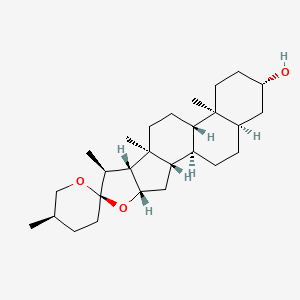

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-UQHLGXRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026551 | |

| Record name | (25R)-5beta-Spirostan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Smilagenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-18-1 | |

| Record name | Smilagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Smilagenin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Smilagenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Smilagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (25R)-5beta-Spirostan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-5β-spirostan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SMILAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQE3Q7YMVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Smilagenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Smilagenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Smilagenin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smilagenin, a steroidal sapogenin, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides an in-depth overview of the natural sources of this compound, detailing the plant species in which it is most abundantly found. Furthermore, this document outlines a comprehensive, step-by-step experimental protocol for the isolation and purification of this compound from these botanical sources. The guide also delves into the molecular signaling pathways modulated by this compound, offering insights into its mechanism of action. Quantitative data on this compound content in various plant species are presented in a structured format for comparative analysis. Finally, visual representations of the experimental workflow and signaling pathways are provided using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Natural Sources of this compound

This compound is a naturally occurring compound found in a variety of plant species. Its distribution is primarily within the monocotyledonous families, with significant concentrations reported in the genera Smilax, Anemarrhena, Asparagus, Yucca, and Agave.

Table 1: Principal Natural Sources of this compound

| Genus | Species | Common Name(s) | Plant Part(s) Containing this compound | Notes |

| Smilax | Smilax china | China root | Rhizomes | A traditional medicinal herb in East Asia. |

| Smilax glabra | Tufuling | Rhizomes | Used in traditional Chinese medicine. | |

| Smilax regelii | Honduran sarsaparilla | Roots | A primary source for commercial sarsaparilla preparations. | |

| Smilax aristolochiifolia | Mexican sarsaparilla | Roots | Another commercially important sarsaparilla species. | |

| Smilax aspera | Common smilax | Roots | Widespread in Europe, Africa, and Asia. | |

| Smilax zeylanica | Ceylon sarsaparilla | Roots | Contains this compound and its epimer, sarsasapogenin.[1] | |

| Anemarrhena | Anemarrhena asphodeloides | Zhi Mu | Rhizomes | A key herb in traditional Chinese medicine, known to contain a variety of steroidal saponins.[2] |

| Asparagus | Asparagus officinalis | Garden asparagus | Roots, rhizomes | The cultivated asparagus plant. |

| Yucca | Yucca schidigera | Mojave yucca | Whole plant | Commercially cultivated for saponin extraction.[3] |

| Yucca glauca | Soapweed yucca | Leaves, rhizomes, roots | Contains a mixture of sapogenins including this compound. | |

| Agave | Agave americana | American aloe, Maguey | Leaves | A source of various steroidal saponins.[4] |

| Agave lecheguilla | Lecheguilla | Whole plant | A desert plant utilized for fiber and chemical extraction. |

Quantitative Data on this compound Content

Obtaining precise, comparative quantitative data for this compound content across different plant species is challenging due to variations in analytical methods, geographical sourcing of plant material, and seasonal factors. However, available data for related sapogenins and total saponin content can provide valuable estimates.

Table 2: Reported Saponin and Sapogenin Content in Selected Plant Sources

| Plant Species | Compound Measured | Method of Analysis | Reported Content | Reference |

| Yucca schidigera | Total Saponins | Spectrophotometry | 5.6 - 6.4% (w/w) in commercial extracts | [5] |

| Smilax china | Diosgenin | UPLC | 0.5% in rhizome extract | [6] |

| Agave americana | Diosgenin Equivalents | Not specified | Approx. 80 g/kg dry matter in leaves | [4] |

Note: The data in Table 2 should be interpreted with caution as they do not represent the direct percentage of this compound. The values for total saponins indicate the precursor content from which this compound is derived after hydrolysis. The data for diosgenin, a structurally related sapogenin, suggests the potential for this compound presence. Further targeted quantitative analysis using methods like HPLC or GC-MS is required for precise this compound quantification in these sources.[7][8][9][10]

Isolation and Purification of this compound: A Detailed Experimental Protocol

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of its glycosidic precursors (saponins), followed by acid hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone (this compound).

Materials and Equipment

-

Plant Material: Dried and powdered rhizomes or roots of a this compound-containing plant (e.g., Smilax spp., Anemarrhena asphodeloides).

-

Solvents: Ethanol (95%), n-hexane, ethyl acetate, methanol, chloroform, acetone.

-

Acids: Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).

-

Bases: Sodium bicarbonate (NaHCO₃) solution.

-

Chromatography: Silica gel (for column chromatography), TLC plates (silica gel 60 F₂₅₄).

-

Apparatus: Soxhlet extractor or reflux apparatus, rotary evaporator, separatory funnel, filtration apparatus (Buchner funnel), pH meter, heating mantle, chromatography columns, glassware.

Experimental Procedure

Step 1: Extraction of Crude Saponins

-

Defatting (Optional but Recommended): To remove lipids and other non-polar compounds, the powdered plant material is first extracted with a non-polar solvent like n-hexane using a Soxhlet apparatus for 6-8 hours. The defatted plant material is then air-dried.

-

Ethanolic Extraction: The defatted plant material is then subjected to exhaustive extraction with 95% ethanol using a Soxhlet apparatus or by refluxing for 12-24 hours. The ethanolic extract is collected.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous, dark gum-like crude saponin extract.[11]

Step 2: Acid Hydrolysis of Saponins

-

Acidification: The crude saponin extract is dissolved in an aqueous ethanol solution (e.g., 50% ethanol). Concentrated HCl or H₂SO₄ is added to the solution to achieve a final acid concentration of 2-4 N.

-

Hydrolysis: The acidic solution is heated under reflux at 80-100°C for 4-6 hours.[11] This process cleaves the glycosidic bonds, liberating the insoluble sapogenins (including this compound) and soluble sugars.

-

Precipitation and Collection: After cooling, the reaction mixture is neutralized with a saturated NaHCO₃ solution. The precipitate, which contains the crude sapogenins, is collected by filtration using a Buchner funnel. The precipitate is washed with distilled water until the filtrate is neutral.

Step 3: Purification of this compound

-

Solvent Extraction: The dried crude sapogenin precipitate is dissolved in a suitable organic solvent like chloroform or ethyl acetate. This solution is washed successively with water and brine in a separatory funnel to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and then concentrated to dryness using a rotary evaporator.

-

Column Chromatography: The concentrated crude extract is subjected to column chromatography over silica gel.[12]

-

Stationary Phase: Silica gel (mesh size 60-120 or 100-200).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with a low polarity (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Spots corresponding to this compound can be visualized by spraying with an anisaldehyde-sulfuric acid reagent and heating.

-

-

Crystallization: Fractions containing pure this compound (as determined by TLC) are pooled and the solvent is evaporated. The residue is then recrystallized from a suitable solvent such as acetone or methanol to obtain pure crystalline this compound.

Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques, including:

-

Melting Point Determination

-

High-Performance Liquid Chromatography (HPLC) [7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) [13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

-

Infrared (IR) Spectroscopy

Experimental Workflow and Signaling Pathways

Graphviz Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathways of this compound

This compound has demonstrated significant neuroprotective effects, which are believed to be mediated through the modulation of specific signaling pathways. The primary mechanisms involve the upregulation of neurotrophic factors and the enhancement of cholinergic neurotransmission.

3.2.1. Neurotrophic Factor Signaling

This compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF).[14][15] These neurotrophic factors play crucial roles in neuronal survival, growth, and synaptic plasticity. The proposed pathway is as follows:

-

This compound Administration: this compound crosses the blood-brain barrier.

-

CREB Phosphorylation: Inside neuronal cells, this compound promotes the phosphorylation of the cAMP response element-binding protein (CREB).[16][17][18]

-

Gene Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter regions of the BDNF and GDNF genes.

-

Increased Neurotrophin Expression: This leads to an increase in the transcription and subsequent translation of BDNF and GDNF proteins.

-

Neuroprotective Effects: The elevated levels of BDNF and GDNF then activate their respective receptor tyrosine kinases (TrkB for BDNF and RET/GFRα1 for GDNF), initiating downstream signaling cascades that promote neuronal survival and function, thereby counteracting neurodegenerative processes.[14][15]

3.2.2. Muscarinic M1 Receptor Signaling

This compound has also been found to increase the density of muscarinic M1 acetylcholine receptors.[19] The M1 receptor is a G-protein coupled receptor that plays a critical role in learning and memory. The proposed mechanism involves:

-

Increased M1 Receptor Density: this compound treatment leads to an upregulation of M1 receptors on the neuronal cell surface.

-

Enhanced Acetylcholine Signaling: This increased receptor density enhances the signaling response to the neurotransmitter acetylcholine (ACh).

-

Downstream Signaling: Activation of the M1 receptor by ACh initiates downstream signaling pathways, including the activation of protein kinase C (PKC), which can contribute to improved cognitive function.

The following Graphviz diagram illustrates the proposed signaling pathways of this compound's neuroprotective action.

Caption: Proposed signaling pathways for the neuroprotective effects of this compound.

Conclusion

This compound represents a promising natural compound with significant potential for the development of novel therapeutics, particularly for neurodegenerative disorders. This guide has provided a comprehensive overview of its primary natural sources and a detailed protocol for its isolation and purification. The elucidation of its signaling pathways, involving the upregulation of neurotrophic factors and enhancement of cholinergic function, provides a solid foundation for further research into its pharmacological applications. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further quantitative studies are warranted to precisely determine the this compound content in various plant species to optimize its sourcing for research and potential commercialization.

References

- 1. Agave Steroidal Saponins as Potential Bioherbicides [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Determination of statins by gas chromatography - EI/MRM - Tandem mass spectrometry: fermentation of pine samples with Pleurotus ostreatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. online.bamu.ac.in [online.bamu.ac.in]

- 10. Gas Chromatography–Mass Spectrometry (GC–MS) Metabolites Analysis in Endometriosis Patients: A Prospective Observational Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 14. This compound attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Protects Dopaminergic Neurons in Chronic MPTP/Probenecid-Lesioned Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Different neuroligands and signal transduction pathways stimulate CREB phosphorylation at specific developmental stages along oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of M1-receptor mRNA stability by this compound and its significance in improving memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Smilagenin's Neuroprotective Mechanisms in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smilagenin, a steroidal sapogenin derived from traditional Chinese medicinal herbs, is emerging as a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the neuroprotective effects of this compound, with a focus on its actions in preclinical models of Alzheimer's and Parkinson's disease. We consolidate quantitative data from key studies, detail experimental methodologies, and present signaling pathways and experimental workflows through structured diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapies for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. This compound, a natural product, has demonstrated significant neuroprotective properties in various experimental models.[1][2] It is a non-peptide, orally bioavailable compound that can induce neurotrophic factors and reverse neurotoxicity.[3] This document synthesizes the current understanding of this compound's mechanism of action, highlighting its potential as a multi-target therapeutic agent.

Mechanism of Action in Parkinson's Disease Models

In preclinical models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration.[1][4] The primary in vivo model cited is the chronic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with probenecid in mice, which induces parkinsonian-like pathology.[1][4] In vitro studies have utilized SH-SY5Y neuroblastoma cells treated with the active metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+).[1][4]

Upregulation of Neurotrophic Factors

A key mechanism of this compound's neuroprotective effect is its ability to enhance the expression of crucial neurotrophic factors, namely Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[1][4][5]

-

In Vivo Findings: Oral administration of this compound to MPTP/probenecid-lesioned mice significantly increased the protein levels of both GDNF and BDNF in the striatum.[1][4]

-

In Vitro Findings: In MPP+-treated SH-SY5Y cells, this compound was found to increase the mRNA levels of GDNF and BDNF.[1][4]

This upregulation of neurotrophic factors is mediated through the phosphorylation of the cAMP response element-binding protein (CREB).[1][4] Knockdown of CREB using siRNA abolished the this compound-induced increase in GDNF and BDNF mRNA, confirming the critical role of the CREB signaling pathway.[4]

Restoration of Dopaminergic System Integrity

This compound treatment has been shown to ameliorate the MPTP-induced damage to the nigrostriatal dopaminergic system.[1][4]

-

Increased Dopaminergic Neuron Survival: this compound increased the number of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNpc) of MPTP-lesioned mice.[1][4]

-

Enhanced Dopamine Levels: The treatment augmented the concentration of dopamine (DA) and its metabolites in the striatum.[1][4]

-

Upregulation of Dopamine Transporter: this compound elevated the density of the dopamine transporter (DAT) in the striatum.[1][4]

-

Modulation of Dopamine Receptors: It also slightly raised the levels of the dopamine D2 receptor, which is downregulated by MPTP.[1][4]

Mechanism of Action in Alzheimer's Disease Models

In the context of Alzheimer's disease, this compound demonstrates neuroprotective effects against beta-amyloid (Aβ)-induced toxicity.[2][6] Key experimental models include cultured rat cortical neurons and SH-SY5Y cells treated with Aβ peptide (25-35) and APP/PS1 transgenic mice.[2][6]

Stimulation of BDNF Gene Expression

Similar to its action in Parkinson's models, this compound's neuroprotective effects in Alzheimer's models are strongly linked to the upregulation of BDNF.[2][6]

-

Attenuation of Aβ-induced Neurodegeneration: Pretreatment with this compound significantly attenuated Aβ(25-35)-induced neurodegenerative changes, including a decrease in cholinergic neuron number, reduced neurite outgrowth, and a decline in muscarinic M receptor density.[2]

-

Increased BDNF Levels: this compound elevated the levels of BDNF protein in the culture medium of Aβ(25-35)-treated neurons.[2]

-

Mechanism of BDNF Upregulation: The increase in BDNF is due to enhanced transcription of the BDNF gene.[2][6] Specifically, this compound was shown to increase the transcription of BDNF mRNA transcripts IV and VI.[2] The effects of this compound were abolished by inhibiting Trk receptors (the receptors for BDNF) or by using a neutralizing anti-BDNF antibody, confirming the central role of the BDNF signaling pathway.[2]

Epigenetic Regulation of BDNF Expression

Recent research has elucidated an epigenetic mechanism for this compound-induced BDNF expression in Alzheimer's disease models.[6]

-

Histone Acetylation: this compound was found to increase the global levels of histone H3 and H4 acetylation (H3Ac and H4Ac) in AD models.[6]

-

Role of p300: This effect is mediated by the upregulation of the histone acetyltransferase p300.[6]

-

BDNF Promoter Activity: Chromatin immunoprecipitation assays revealed that this compound increases the levels of H3Ac and H4Ac specifically at the promoters II and IV of the BDNF gene.[6]

-

Functional Relevance: Inhibition of p300 abolished the cognitive improvements observed with this compound treatment in APP/PS1 mice, underscoring the importance of this epigenetic pathway.[6]

Cholinesterase Inhibition

In addition to its effects on neurotrophic factor expression, this compound has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[7] This suggests a potential symptomatic benefit in Alzheimer's disease, similar to currently approved cholinesterase inhibitors.[7]

Quantitative Data Summary

| Neurodegenerative Disease Model | Experimental System | This compound Concentration/Dose | Key Quantitative Findings | Reference |

| Parkinson's Disease | Chronic MPTP/probenecid-lesioned mice | Not specified in abstract | - Significantly improved locomotor ability. - Increased number of TH-positive and Nissl-positive neurons in the SNpc. - Augmented striatal DA and its metabolites concentration. - Elevated striatal DAT density. - Markedly elevated striatal GDNF and BDNF protein levels. | [1][4] |

| Parkinson's Disease | MPP+-treated SH-SY5Y cells | Not specified in abstract | - Increased GDNF and BDNF mRNA levels by promoting CREB phosphorylation. | [1][4] |

| Alzheimer's Disease | Aβ(25-35)-treated cultured rat cortical neurons | Not specified in abstract | - Significantly attenuated the decrease in cholinergic neuron number. - Significantly attenuated the shortening of neurite outgrowth. - Significantly attenuated the decline in M receptor density. - Significantly elevated BDNF protein levels in the culture medium. | [2] |

| Alzheimer's Disease | Aβ(25-35)-treated SH-SY5Y cells | Not specified in abstract | - Significantly elevated the suppressed BDNF transcription rate. - Significantly elevated the decreased levels of BDNF mRNA transcripts IV and VI. | [2] |

| Alzheimer's Disease | APP/PS1 mice | 26 mg/kg/day for 60 days | - Significantly improved learning and memory ability. - Effectively reduced the deposition of β-amyloid plaques in the cortex and hippocampus. | [6] |

| Alzheimer's Disease | N2a/APPswe cells | 10 μM for 24 hours | - Inhibited the secretion of Aβ1-42. | [6] |

| Alzheimer's Disease | In vitro enzyme assay | IC50 = 43.29 ± 1.38 µg/mL | - Inhibited acetylcholinesterase activity. | [7] |

Detailed Experimental Protocols

In Vivo Parkinson's Disease Model

-

Animal Model: The specific strain and age of mice are not detailed in the provided abstracts but would typically be adult male C57BL/6 mice.[4]

-

Induction of Parkinsonism: Chronic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in conjunction with probenecid. The exact dosage and administration schedule are not provided in the abstracts.[1][4]

-

This compound Administration: The route and dose of this compound administration are not specified in the abstracts.[1][4]

-

Behavioral Assessment: Locomotor ability was assessed, likely using tests such as the open-field test or rotarod test.[5]

-

Neurochemical Analysis: Striatal levels of dopamine and its metabolites were measured, typically by high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc) and for Nissl substance to assess total neuron numbers.[4][5]

-

Protein and mRNA Analysis: Striatal levels of GDNF and BDNF proteins were measured, likely by ELISA or Western blot. mRNA levels would be quantified by RT-qPCR.

In Vitro Parkinson's Disease Model

-

Induction of Neurotoxicity: Cells were treated with MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP. The concentration and duration of treatment are not specified in the abstracts.[1][4]

-

This compound Treatment: Cells were treated with this compound, but the concentration and timing relative to MPP+ treatment are not detailed in the abstracts.[1][4]

-

Molecular Analysis:

-

mRNA Quantification: Levels of GDNF and BDNF mRNA were measured by RT-qPCR.[4]

-

Western Blotting: Phosphorylation of CREB was assessed by Western blotting using antibodies specific for the phosphorylated and total forms of the protein.

-

siRNA Knockdown: To confirm the role of CREB, cells were transfected with CREB-specific siRNA prior to this compound and MPP+ treatment.[4]

-

In Vitro Alzheimer's Disease Model

-

Cell Culture: Primary cortical neurons from rats or SH-SY5Y human neuroblastoma cells.[2]

-

Induction of Neurotoxicity: Cells were treated with beta-amyloid peptide (25-35).[2]

-

This compound Treatment: Cells were pretreated with this compound before the addition of Aβ(25-35).[2]

-

Assessment of Neurodegeneration:

-

BDNF Analysis:

-

Inhibition Studies: To confirm the role of the BDNF pathway, experiments were repeated in the presence of the Trk receptor inhibitor K252a or a neutralizing anti-BDNF antibody.[2]

In Vivo Alzheimer's Disease Model

-

Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques.[6]

-

This compound Administration: this compound (26 mg/kg/day) was administered for 60 days.[6]

-

Behavioral Assessment: Learning and memory were evaluated using standard behavioral tests (e.g., Morris water maze, Y-maze).[6]

-

Histological Analysis: Brain sections were analyzed for the presence and extent of β-amyloid plaque deposition in the cortex and hippocampus.[6]

-

Molecular Analysis:

Conclusion and Future Directions

The evidence strongly suggests that this compound exerts its neuroprotective effects through a multi-faceted mechanism of action. In models of Parkinson's disease, it enhances the expression of GDNF and BDNF via the CREB signaling pathway, leading to the protection and restoration of the dopaminergic system. In Alzheimer's disease models, this compound upregulates BDNF through an epigenetic mechanism involving the histone acetyltransferase p300, and also exhibits cholinesterase inhibitory activity. These convergent pathways, centered on the upregulation of neurotrophic factors, highlight this compound's potential as a disease-modifying therapy for a range of neurodegenerative conditions.

Future research should focus on:

-

Elucidating the upstream signaling events that lead to CREB phosphorylation and p300 upregulation.

-

Identifying the direct molecular targets of this compound.

-

Conducting more extensive preclinical studies in a wider range of animal models to further validate its efficacy and safety.

-

Exploring the potential for synergistic effects when combined with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug developers to advance the investigation of this compound as a novel neuroprotective agent. The detailed mechanisms and experimental frameworks presented herein should facilitate the design of future studies aimed at translating these promising preclinical findings into clinical applications.

References

- 1. This compound Protects Dopaminergic Neurons in Chronic MPTP/Probenecid-Lesioned Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversal of dopamine neurons and locomotor ability degeneration in aged rats with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces expression and epigenetic remodeling of BDNF in alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Outlining In Vitro and In Silico Cholinesterase Inhibitory Activity of Twenty-Four Natural Products of Various Chemical Classes: this compound, Kokusaginine, and Methyl Rosmarinate as Emboldening Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Smilagenin in the Stimulation of Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smilagenin, a naturally occurring steroidal sapogenin, has been identified as a potential stimulator of protein synthesis. While direct and comprehensive research on its mechanisms of action is still emerging, this technical guide synthesizes the current understanding and proposes a hypothesized signaling pathway based on evidence from structurally related compounds and established knowledge of protein synthesis regulation. This document provides a framework for researchers and drug development professionals interested in the therapeutic potential of this compound for conditions associated with muscle atrophy and the need for enhanced protein synthesis.

Introduction to this compound

This compound is a spirostanol sapogenin found in various plant species, including those of the Smilax genus. It is a stereoisomer of sarsasapogenin[1]. Preliminary research has suggested its potential as a "protein synthesis stimulant"[2]; however, the precise molecular mechanisms underpinning this effect remain largely uncharacterized. The structural similarity of this compound to other bioactive steroidal saponins, such as diosgenin, provides a basis for hypothesizing its mode of action in stimulating protein synthesis, particularly in the context of muscle hypertrophy.

Hypothesized Signaling Pathway for this compound-Induced Protein Synthesis

Based on the known effects of the structurally similar compound diosgenin and the central role of the PI3K/Akt/mTOR pathway in regulating protein synthesis, we propose the following signaling cascade for this compound. Diosgenin has been shown to activate Akt and protein kinase C in muscle, leading to increased glucose uptake[3]. Furthermore, diosgenin supplementation in rats has been demonstrated to induce skeletal muscle-fiber hypertrophy and promote the fusion of myoblasts[4].

The proposed pathway posits that this compound may initially interact with a yet-to-be-identified cell surface receptor or through other cellular uptake mechanisms. This interaction is hypothesized to trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Activated Akt can then phosphorylate and activate the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis[5].

mTORC1, in turn, phosphorylates two key downstream effectors: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)[5][6][7][8]. The phosphorylation of S6K leads to its activation, which then promotes ribosome biogenesis and the translation of mRNAs encoding ribosomal proteins and elongation factors[9][10][11][12]. The phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation[6][7][13][14]. The culmination of these events is an overall increase in the rate of protein synthesis, potentially contributing to muscle cell growth and hypertrophy.

Quantitative Data Summary

Due to the nascent stage of research into this compound's direct effects on protein synthesis, there is a notable absence of quantitative data in the existing literature. To guide future research, the following table outlines hypothetical experimental outcomes that would be expected if this compound acts through the proposed PI3K/Akt/mTOR pathway. These anticipated results are based on established methodologies for studying protein synthesis and muscle cell hypertrophy.

| Parameter | Experimental Model | Treatment | Expected Outcome | Measurement Technique |

| Myotube Diameter | C2C12 Myotubes | This compound (vs. Vehicle) | Increase in diameter | Microscopy and Image Analysis |

| Myofibrillar Protein Synthesis Rate | C2C12 Myotubes | This compound (vs. Vehicle) | Increase in synthesis rate | SUnSET Assay with Puromycin |

| Phospho-Akt (Ser473) Levels | C2C12 Myotubes | This compound (vs. Vehicle) | Increased phosphorylation | Western Blot |

| Phospho-S6K (Thr389) Levels | C2C12 Myotubes | This compound (vs. Vehicle) | Increased phosphorylation | Western Blot |

| Phospho-4E-BP1 (Thr37/46) Levels | C2C12 Myotubes | This compound (vs. Vehicle) | Increased phosphorylation | Western Blot |

| Muscle Mass | In vivo (e.g., mouse model of atrophy) | This compound (vs. Vehicle) | Increased muscle mass | Measurement of Tibialis Anterior weight |

Experimental Protocols

To investigate the effects of this compound on protein synthesis in a controlled in vitro setting, the following experimental workflow using the C2C12 mouse myoblast cell line is proposed.

Cell Culture and Differentiation

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is replaced every 48 hours for 4-5 days.

This compound Treatment

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treatment: Differentiated C2C12 myotubes are treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

Quantification of Protein Synthesis using SUnSET Assay

The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis in cells.

-

Puromycin Labeling: Thirty minutes before the end of the this compound treatment, add puromycin to the culture medium at a final concentration of 1 µM. Puromycin is an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, leading to their termination.

-

Cell Lysis: After the 30-minute incubation with puromycin, wash the cells with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against puromycin overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software. Normalize the puromycin signal to a loading control (e.g., GAPDH or total protein stain).

-

Analysis of Signaling Pathway Activation by Western Blot

-

Sample Preparation: Prepare cell lysates from this compound-treated and control C2C12 myotubes as described above.

-

Western Blotting: Perform Western blotting as described for the SUnSET assay, using primary antibodies specific for the phosphorylated and total forms of key signaling proteins: Akt (p-Akt Ser473 and total Akt), S6K (p-S6K Thr389 and total S6K), and 4E-BP1 (p-4E-BP1 Thr37/46 and total 4E-BP1).

-

Quantification: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein for each target.

Conclusion and Future Directions

This compound holds promise as a molecule capable of stimulating protein synthesis, with potential therapeutic applications in muscle wasting conditions. The hypothesized mechanism of action via the PI3K/Akt/mTOR pathway provides a solid foundation for future research. To validate this hypothesis and fully elucidate the role of this compound, further studies are imperative. These should include:

-

Quantitative in vitro studies: To confirm the dose-dependent effects of this compound on protein synthesis rates and signaling pathway activation in muscle cell lines.

-

In vivo studies: To evaluate the efficacy of this compound in animal models of muscle atrophy, measuring changes in muscle mass, fiber size, and protein synthesis rates.

-

Receptor identification: To identify the direct molecular target(s) of this compound.

-

Transcriptomic and proteomic analyses: To gain a comprehensive understanding of the global changes in gene and protein expression induced by this compound.

The successful execution of these studies will be crucial in translating the potential of this compound into novel therapeutic strategies for a range of debilitating conditions.

References

- 1. Sarsasapogenin - Wikipedia [en.wikipedia.org]

- 2. theproteinfactory.com.au [theproteinfactory.com.au]

- 3. ergo-log.com [ergo-log.com]

- 4. Diosgenin Supplementation Prevents Lipid Accumulation and Induces Skeletal Muscle-Fiber Hypertrophy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of eIF-4E BP1 phosphorylation by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Downregulation of ribosome biogenesis during early forebrain development | eLife [elifesciences.org]

- 10. Dysregulation of ribosome biogenesis and translational capacity is associated with tumor progression of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mTOR target 4E-BP1 contributes to differential protein expression during normoxia and hypoxia through changes in mRNA translation efficiency [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of Smilagenin for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smilagenin, a steroidal sapogenin, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Preclinical investigations reveal its neuroprotective potential, primarily attributed to its ability to enhance brain-derived neurotrophic factor (BDNF) expression through epigenetic modulation. This technical guide provides a comprehensive overview of the preclinical studies on this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo models, and providing detailed experimental protocols for the evaluation of its efficacy. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the underlying molecular mechanisms and experimental designs.

Mechanism of Action: Upregulation of BDNF via Histone Acetylation

Preclinical evidence strongly suggests that this compound exerts its neuroprotective effects by modulating the epigenetic landscape to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. The proposed signaling pathway involves the following key steps:

-

Activation of p300: this compound treatment leads to an increase in the expression of the histone acetyltransferase p300.

-

Increased Histone Acetylation: p300, in turn, increases the acetylation of histone H3 (H3AC) and histone H4 (H4AC) at the promoter regions of the BDNF gene.[1]

-

Enhanced BDNF Transcription: The increased histone acetylation leads to a more open chromatin structure, facilitating the transcription of BDNF mRNA.[1][2]

-

Increased BDNF Protein Levels: Elevated BDNF mRNA results in higher levels of BDNF protein, which then promotes neuronal survival and function.[2]

This mechanism provides a novel therapeutic approach for AD, moving beyond the traditional targets of amyloid-beta (Aβ) and tau.

Preclinical Efficacy: In Vitro and In Vivo Data

In Vitro Studies

| Cell Line | Treatment | Key Findings | Reference |

| N2a/APPswe cells | 10 μM this compound for 24 hours | Inhibition of Aβ1-42 secretion. | [1] |

| SH-SY5Y cells | Not specified | Increased BDNF expression in Aβ-intoxicated cells. | [1] |

In Vivo Studies (APP/PS1 Mouse Model)

| Parameter | Treatment | Key Findings | Reference |

| Aβ Plaque Deposition | 26 mg/kg/day this compound for 60 days | Effective reduction of β-amyloid plaques in the cortex and hippocampus. | [1] |

| Cognitive Function (Morris Water Maze) | 26 mg/kg/day this compound for 60 days | Significant improvement in learning and memory ability. | [1] |

Experimental Protocols

In Vivo Cognitive Assessment: Morris Water Maze

This protocol is designed to assess spatial learning and memory in APP/PS1 mice.

Materials:

-

Circular water tank (approximately 120 cm in diameter)

-

Submersible platform (approximately 10 cm in diameter)

-

Non-toxic white paint or milk powder to make the water opaque

-

Video tracking system and software

-

APP/PS1 mice and wild-type littermates

Procedure:

-

Acclimation: Handle the mice for 2-3 minutes each day for 3 days prior to the start of the experiment.

-

Habituation: On the first day, allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate them to the water.

-

Training Phase (4 consecutive days):

-

Place the platform in a fixed quadrant of the pool, submerged about 1 cm below the water surface.

-

Conduct four trials per mouse per day.

-

For each trial, gently place the mouse into the water facing the wall of the tank at one of the four designated start positions.

-

Allow the mouse to swim and find the platform for a maximum of 60 seconds.

-

If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

The inter-trial interval should be around 15-20 minutes.

-

-

Probe Trial (24 hours after the last training trial):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel start position.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Immunofluorescence Staining for Aβ Plaques in Mouse Brain

Materials:

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

30% sucrose in PBS

-

Cryostat or vibratome

-

Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibody against Aβ (e.g., 6E10)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse the mouse transcardially with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or vibratome.

-

-

Staining:

-

Wash the sections three times in PBS.

-

Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary anti-Aβ antibody diluted in blocking solution overnight at 4°C.

-

Wash the sections three times in PBS.

-

Incubate the sections with the fluorescently labeled secondary antibody diluted in PBS for 1-2 hours at room temperature in the dark.

-

Wash the sections three times in PBS.

-

Counterstain with DAPI for 5-10 minutes.

-

Wash the sections three times in PBS.

-

-

Mounting and Imaging:

-

Mount the sections onto glass slides and coverslip with mounting medium.

-

Image the sections using a fluorescence microscope.

-

ELISA for Aβ1-42 Quantification in Cell Culture Supernatants

Materials:

-

N2a-APPswe cells

-

Cell culture medium and supplements

-

This compound

-

Aβ1-42 ELISA kit (commercially available)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture N2a-APPswe cells to a desired confluency.

-

Treat the cells with 10 µM this compound or vehicle control for 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cell debris.

-

-

ELISA:

-

Perform the Aβ1-42 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the collected supernatants and standards to the antibody-coated wells.

-

Incubating to allow Aβ1-42 to bind to the capture antibody.

-

Washing the wells.

-

Adding a detection antibody that binds to a different epitope on Aβ1-42.

-

Washing the wells.

-

Adding a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the Aβ1-42 standards.

-

Determine the concentration of Aβ1-42 in the cell culture supernatants by interpolating their absorbance values on the standard curve.

-

Conclusion and Future Directions

The preclinical data on this compound for Alzheimer's disease are encouraging, highlighting a novel mechanism of action centered on the epigenetic regulation of BDNF. The presented in vitro and in vivo findings demonstrate its potential to mitigate key pathological features of AD and improve cognitive function. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of this compound as a therapeutic agent. Future studies should focus on a more comprehensive evaluation of its efficacy on tau pathology, neuroinflammation, and synaptic function. Furthermore, long-term safety and pharmacokinetic studies are warranted to support its translation to clinical trials.

References

Investigational Uses of Smilagenin in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smilagenin, a naturally occurring steroidal sapogenin, has emerged as a promising investigational compound for the treatment of Parkinson's disease (PD). Preclinical studies have demonstrated its neuroprotective and neurorestorative properties in relevant animal models of PD. The primary mechanism of action appears to be linked to the upregulation of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF), which are essential for the survival and function of dopaminergic neurons. This technical guide provides a comprehensive overview of the existing research on this compound for PD, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate these findings. Furthermore, a Phase 2 clinical trial has been completed, suggesting a potential for clinical translation.

Introduction to this compound

This compound is a small, lipid-soluble molecule that can be isolated from various plants, including those of the Smilax and Asparagus genera.[1] Its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.[2] In the context of neurodegenerative diseases, this compound has been investigated for its potential to combat the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[3][4]

Proposed Mechanism of Action

The neuroprotective effects of this compound in Parkinson's disease models are believed to be primarily mediated through the modulation of neurotrophic factor expression. The proposed signaling pathway involves the following key steps:

-

Stimulation of CREB Phosphorylation: In vitro studies using SH-SY5Y neuroblastoma cells have shown that this compound promotes the phosphorylation of the cAMP response element-binding protein (CREB).[3][4]

-

Upregulation of BDNF and GDNF: Phosphorylated CREB acts as a transcription factor, leading to an increase in the messenger RNA (mRNA) and subsequent protein expression of BDNF and GDNF.[3][4]

-

Neuroprotection and Neurorestoration: BDNF and GDNF are potent neurotrophic factors that support the survival, growth, and maintenance of dopaminergic neurons. By increasing their levels, this compound is thought to protect these neurons from degeneration and potentially promote their recovery.[3][4][5]

Preclinical Evidence

In Vivo Studies in MPTP-Lesioned Mice

The most significant preclinical evidence for this compound's efficacy in Parkinson's disease comes from studies using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned mouse model, which mimics the dopaminergic neurodegeneration seen in PD.

| Parameter | Model | Treatment | Outcome | Reference |

| Behavioral Improvement | Chronic MPTP/probenecid-lesioned mice | This compound | Significantly improved locomotor ability. | [3][4] |

| Dopaminergic Neuron Survival | Chronic MPTP/probenecid-lesioned mice | This compound | Increased number of tyrosine hydroxylase (TH)-positive and Nissl-positive neurons in the substantia nigra pars compacta (SNpc). | [3][4] |

| Dopamine Levels | Chronic MPTP/probenecid-lesioned mice | This compound | Augmented striatal dopamine (DA) and its metabolites. | [3][4] |

| Dopamine Transporter Density | Chronic MPTP/probenecid-lesioned mice | This compound | Elevated striatal dopamine transporter (DAT) density. | [3][4] |

| Dopamine Receptor Modulation | Chronic MPTP/probenecid-lesioned mice | This compound | Slightly raised the down-regulated Dopamine D2 Receptor (D2R) levels. | [3][4] |

| Neurotrophic Factor Levels | Chronic MPTP/probenecid-lesioned mice | This compound | Markedly elevated striatal GDNF and BDNF protein levels. | [3][4] |

Animal Model:

-

Animals: Male C57BL/6 mice.[3]

-

Induction of Parkinsonism: Chronic administration of MPTP in conjunction with probenecid.[3][4] Probenecid is used to inhibit the clearance of MPTP, thus prolonging its neurotoxic effects.

Drug Administration:

-

Compound: this compound (SMI).[3]

-

Route: Oral administration.[5]

-

Vehicle: 0.5% sodium carboxymethylcellulose (CMCNa).[5]

-

Dosage: A specific dosage of 18mg/kg/day was used in aged rat studies.[5] Dosages in the MPTP mouse studies would require consulting the primary literature.

Behavioral Assessment:

-

Open-Field Test: To assess general locomotor activity.[5]

-

Rotarod Performance Test: To evaluate motor coordination and balance.[5]

Neurochemical and Histological Analysis:

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to identify and count dopaminergic neurons in the substantia nigra.[3][5] Nissl staining was also used to assess overall neuron numbers.[3]

-

Autoradiography: Using radioligands such as ¹²⁵I-FP-CIT to measure the density of the dopamine transporter (DAT) in the striatum.[5]

-

High-Performance Liquid Chromatography (HPLC): To quantify the levels of dopamine and its metabolites in striatal tissue.

-

ELISA/Western Blot: To measure the protein levels of BDNF and GDNF in brain tissue.[3]

In Vitro Studies in SH-SY5Y Cells

To elucidate the molecular mechanisms of this compound, in vitro experiments were conducted using the human neuroblastoma cell line SH-SY5Y, a common model for studying dopaminergic neurons.

| Parameter | Model | Treatment | Outcome | Reference |

| Neurotrophic Factor mRNA Expression | MPP⁺-treated SH-SY5Y cells | This compound | Significantly increased GDNF and BDNF mRNA levels. | [3][4] |

| Role of CREB | MPP⁺-treated SH-SY5Y cells with CREB siRNA | This compound | The elevation of GDNF and BDNF mRNA by this compound was abolished. | [3] |

Cell Culture:

-

Cell Line: SH-SY5Y human neuroblastoma cells.[3]

-

Neurotoxin: 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, was used to induce cellular stress and mimic Parkinsonian pathology in vitro.[3]

Treatments:

-

Compound: this compound (SMI).[3]

-

Genetic Manipulation: Small interfering RNA (siRNA) targeting CREB was used to knock down its expression and confirm its role in the signaling pathway.[3]

Molecular Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of BDNF and GDNF.[6]

-

Western Blotting: To analyze the phosphorylation status of CREB and the protein levels of other relevant signaling molecules.

Clinical Development

This compound, under the developmental name PYM50028 (also known as Cogane), has been investigated in a clinical trial for Parkinson's disease.

Phase 2 Clinical Trial: CONFIDENT-PD

-

Identifier: NCT01060878.[7]

-

Title: Investigation of Cogane (PYM50028) in Early-stage Parkinson's Disease (CONFIDENT-PD).[7]

-

Status: Completed.[7]

-

Purpose: To assess the efficacy and safety of PYM50028 in patients with early-stage Parkinson's disease.[7]

-

Phase: 2.[7]

While the trial has been completed, detailed results and quantitative outcomes are not widely available in the public domain. The successful completion of a Phase 2 trial, however, indicates that the drug was well-tolerated and may have shown some signals of efficacy, warranting further investigation.[8]

Future Directions and Conclusion

This compound represents a novel, promising therapeutic strategy for Parkinson's disease with a distinct mechanism of action centered on the enhancement of endogenous neurotrophic factors. The preclinical data strongly support its neuroprotective and neurorestorative potential. The progression to and completion of a Phase 2 clinical trial underscores its potential clinical relevance.

Future research should focus on:

-

Publication of the detailed results from the CONFIDENT-PD trial to inform the design of subsequent Phase 3 studies.

-

Further elucidation of the upstream signaling events that lead to CREB activation by this compound.

-

Investigation of potential synergistic effects when combined with existing Parkinson's disease therapies.

References

- 1. Outlining In Vitro and In Silico Cholinesterase Inhibitory Activity of Twenty-Four Natural Products of Various Chemical Classes: this compound, Kokusaginine, and Methyl Rosmarinate as Emboldening Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Protects Dopaminergic Neurons in Chronic MPTP/Probenecid—Lesioned Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Protects Dopaminergic Neurons in Chronic MPTP/Probenecid-Lesioned Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of dopamine neurons and locomotor ability degeneration in aged rats with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

The Pharmacological Profile of Smilagenin: A Technical Guide for Drug Development Professionals

Abstract

Smilagenin, a steroidal sapogenin derived from traditional medicinal herbs, has emerged as a promising therapeutic agent with a multifaceted pharmacological profile. This document provides an in-depth technical overview of the core pharmacological properties of this compound, with a focus on its neuroprotective, anti-inflammatory, and anti-cancer activities. It is intended for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the involved signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action and therapeutic potential.

Introduction

This compound is a naturally occurring steroidal sapogenin found in plants such as those from the Smilax and Anemarrhena genera.[1] Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects. This guide synthesizes the current knowledge on this compound's pharmacology, presenting a detailed analysis of its effects on various biological systems.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical studies, suggesting its potential for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][3]

Mechanism of Action

The neuroprotective effects of this compound are attributed to several key mechanisms:

-

Induction of Neurotrophic Factors: this compound has been shown to increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[4][5] This induction is mediated, at least in part, through the phosphorylation and activation of the cAMP response element-binding protein (CREB).[4][6]

-

Modulation of Muscarinic Receptors: this compound can increase the density of muscarinic M1 receptors, which are important for cognitive function and are often downregulated in Alzheimer's disease.[7] It appears to achieve this by increasing the stability of M1 receptor mRNA.[8]

-

Cholinesterase Inhibition: this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] This action increases cholinergic neurotransmission, which is beneficial in cognitive decline.

Quantitative Data: Cholinesterase Inhibition

| Enzyme | IC50 Value (µM) | Source |

| Acetylcholinesterase (AChE) | 9.9 | [9] |

| Acetylcholinesterase (AChE) | 43.29 µg/mL | [9] |

| Butyrylcholinesterase (BChE) | 5.4 | [9] |

Signaling Pathway

The neuroprotective effects of this compound, particularly the induction of neurotrophic factors, are mediated through the CREB signaling pathway.

Figure 1: this compound-induced neurotrophic factor expression via the CREB signaling pathway.

Anti-Inflammatory Effects

This compound has been reported to possess anti-inflammatory properties, although this area is less extensively studied than its neuroprotective effects.

Mechanism of Action

The anti-inflammatory activity of this compound is thought to involve the modulation of key inflammatory signaling pathways, including:

-

NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

-

MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling cascades.

-

PI3K/Akt Pathway: Interaction with the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in both inflammation and cell survival.

Signaling Pathway

The potential anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory signaling cascades.

Figure 2: Potential anti-inflammatory signaling pathways modulated by this compound.

Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties, a characteristic shared by other steroidal saponins.

Mechanism of Action

The anti-cancer effects of this compound are likely multifactorial and may include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Modulation of Signaling Pathways: Interfering with pro-survival signaling pathways such as PI3K/Akt and MAPK.

Quantitative Data: In Vitro Cytotoxicity

Quantitative data on the anti-cancer activity of this compound is limited. Further research is required to establish a comprehensive profile of its IC50 values across a range of cancer cell lines.

Pharmacokinetics and Metabolism

Clinical Trials

A Phase 2 clinical trial (NCT00130429) investigating the safety and effect on memory of PYM50028 (this compound) in patients with mild Alzheimer's disease has been completed.[10] However, detailed results from this trial are not widely published. The trial's primary purpose was to assess the treatment's efficacy.[10]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the IC50 values of this compound against AChE and BChE.

-

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the cholinesterase enzyme.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).

-

Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Figure 3: Workflow for the Cholinesterase Inhibition Assay.

Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the ability of this compound to protect neuronal cells from toxic insults.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Induction of Toxicity: A neurotoxin, such as MPP+ (1-methyl-4-phenylpyridinium) or amyloid-beta peptide, is added to the cell culture to induce neuronal damage.

-

Treatment: Cells are pre-treated with various concentrations of this compound before or concurrently with the addition of the neurotoxin.

-

Assessment of Neuroprotection:

-

Cell Viability: Measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.

-

Neurite Outgrowth: The length and number of neurites are quantified using microscopy and image analysis software.

-

-

Data Analysis: The protective effect of this compound is determined by comparing the cell viability and neurite outgrowth in treated cells versus control cells exposed to the neurotoxin alone.

Apoptosis Assay by Flow Cytometry

This method is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.

-

Principle: This assay utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cancer cells with this compound for a specified duration.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different stages: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its neuroprotective effects, mediated through the induction of neurotrophic factors and modulation of cholinergic signaling, position it as a strong candidate for the development of therapies for neurodegenerative diseases. While its anti-inflammatory and anti-cancer activities are less characterized, they represent exciting avenues for future research. Further studies are warranted to fully elucidate its pharmacokinetic properties and to obtain detailed results from clinical investigations to translate its preclinical promise into clinical applications.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]